2'-Chloro-[3,4'-bipyridine]-3'-carbonitrile
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Overview
Description
2’-Chloro-[3,4’-bipyridine]-3’-carbonitrile is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, material science, and pharmaceuticals. This compound features a chlorine atom at the 2’ position and a carbonitrile group at the 3’ position, making it a unique and valuable chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-[3,4’-bipyridine]-3’-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which forms C(sp2)–C(sp2) bonds using palladium catalysts . Another approach is the Stille coupling, which also employs palladium catalysts but uses organotin reagents . These reactions are usually carried out under inert atmospheres and require precise control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of homogeneous catalytic systems, such as those involving palladium, is common due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-[3,4’-bipyridine]-3’-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, are employed in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated bipyridine derivatives .
Scientific Research Applications
2’-Chloro-[3,4’-bipyridine]-3’-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2’-Chloro-[3,4’-bipyridine]-3’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal centers in enzymes, altering their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in material science and catalysis.
3,3’-Bipyridine: Utilized in the synthesis of complex organic molecules.
Uniqueness
2’-Chloro-[3,4’-bipyridine]-3’-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and carbonitrile group enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C11H6ClN3 |
---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
2-chloro-4-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3/c12-11-10(6-13)9(3-5-15-11)8-2-1-4-14-7-8/h1-5,7H |
InChI Key |
PBCWDGVRFPQCDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=NC=C2)Cl)C#N |
Origin of Product |
United States |
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